molecular formula C10H12BrN3 B12893290 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B12893290
M. Wt: 254.13 g/mol
InChI Key: RVKJEHHKWQNCSN-UHFFFAOYSA-N
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Description

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl group at the 1-position of the benzo[d][1,2,3]triazole ring. The unique structure of this compound imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of substituted triazoles .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific chemical and physical properties. These substituents can influence the compound’s reactivity, binding affinity, and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

5-bromo-1-tert-butylbenzotriazole

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)14-9-5-4-7(11)6-8(9)12-13-14/h4-6H,1-3H3

InChI Key

RVKJEHHKWQNCSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

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